molecular formula C15H11BrFNO B4909945 (2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-phenylprop-2-en-1-one

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-phenylprop-2-en-1-one

Cat. No.: B4909945
M. Wt: 320.16 g/mol
InChI Key: IEXGWTPHFQBNAJ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-phenylprop-2-en-1-one is an organic compound that features a conjugated system with both aromatic and enone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-phenylprop-2-en-1-one typically involves the condensation of 4-bromo-2-fluoroaniline with benzaldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes an aldol condensation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction of the enone can yield the corresponding alcohol or alkane, depending on the reducing agent used.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used for reduction reactions.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential anti-inflammatory and anticancer properties. Its structure allows it to interact with specific enzymes and receptors, making it a promising lead compound.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The enone moiety is particularly important for its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(2-bromo-4-fluorophenyl)amino]-2-oxoacetate: This compound shares the bromo-fluoro-phenyl moiety but differs in its overall structure and reactivity.

    4-Bromo-2-fluorobiphenyl: Another compound with a similar aromatic structure but lacking the enone functionality.

Uniqueness

What sets (2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-phenylprop-2-en-1-one apart is its combination of aromatic and enone functionalities, which provide a unique set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(4-bromo-2-fluoroanilino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO/c16-12-6-7-14(13(17)10-12)18-9-8-15(19)11-4-2-1-3-5-11/h1-10,18H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXGWTPHFQBNAJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.